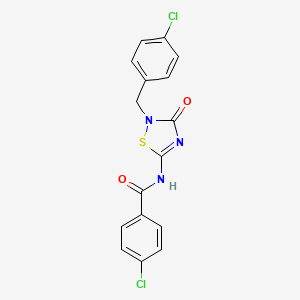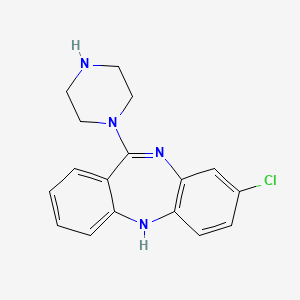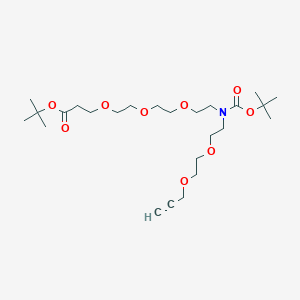
4-chloro-N-(2-(4-chlorobenzyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-(4-chlorobenzyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide is a synthetic compound with a variety of applications in scientific research. This compound is used in experiments to study the mechanisms of action and biological activity of a variety of compounds. This compound is also used to study the biochemical and physiological effects of a variety of compounds as well as their pharmacodynamics.
Scientific Research Applications
Enhancing Antibacterial and Anticorrosion Properties
The compound O-304 has been used to enhance the antibacterial and anticorrosion properties of 304 stainless steel surfaces . A multi-modification approach based on DA/PEI/SiO2/AMPs was used to prepare an antifouling coating. The modified surface demonstrated superior cytocompatibility, and the successful grafting of AMPs improved the antibacterial and anti-biofilm properties of the modified sample surfaces .
Surface Treatment Process Improvement
O-304 has been used in an improved surface treatment process for 304 stainless steel based on low-temperature chromizing and ultrasonic vibration extrusion . This process increases the hardness of the surface by about 2.55 times compared with the ultrasonic vibration extrusion process, and reduces the surface roughness of the composite process by an average of 60.8% compared with that of the unfinished surface .
Corrosion Study
The compound O-304 has been used in studies investigating the atmosphere corrosion behavior of stainless steels . This research provides valuable insights into the corrosion resistance properties of stainless steel, which is crucial for its application in various industries .
Marine Industry Applications
O-304 has been used in the marine industry to develop a novel green anti-fouling and anti-corrosion strategy . The synthesis of this composite membrane can provide a new research approach for the application of antifouling and anti-corrosion coatings in the marine industry .
Energy Industry Applications
The compound O-304 has been used in the energy industry due to its excellent properties, such as high strength, weldability, corrosion resistance, easy processing, and surface gloss .
Chemical Industry Applications
O-304 has been used in the chemical industry, where stainless steel is a vital material. The improved surface treatment method based on low-temperature chromizing and ultrasonic vibration extrusion helps to obtain the expected surface quality of 304 stainless steel .
Mechanism of Action
Target of Action
O-304, also known as 4-chloro-N-[2-[(4-chlorophenyl)methyl]-3-oxo-1,2,4-thiadiazol-5-yl]benzamide, primarily targets the AMP-activated protein kinase (AMPK) . AMPK is a master regulator of energy balance at both the cellular and whole organism level .
Mode of Action
O-304 acts as a pan-AMPK activator . It increases AMPK activity by suppressing the dephosphorylation of pAMPK . , indicating that O-304 can enhance AMPK activity without causing an energy deficit in the cell.
Biochemical Pathways
The activation of AMPK by O-304 influences several biochemical pathways. When activated by energy shortage, AMPK restores energy balance by suppressing anabolic processes and increasing glucose and lipid metabolism . This leads to enhanced delivery of nutrients to target tissues .
Result of Action
The activation of AMPK by O-304 has several molecular and cellular effects. In preclinical models, O-304 exhibits beneficial metabolic, micro-vascular, and cardiac effects, reduces obesity and inflammation, promotes autophagy, and mitigates postoperative and low back pain . Moreover, the beneficial metabolic, micro- and macro-circulatory effects observed in animals successfully translated into findings in humans .
Action Environment
The efficacy of O-304 can be influenced by environmental factors such as diet and age. For instance, in aged mice, O-304 improves cardiac function and exercise capacity, while preventing and reversing age-associated hyperinsulinemia and insulin resistance . This suggests that O-304 could have a similar therapeutic potential in aged humans and improve quality of life .
properties
IUPAC Name |
4-chloro-N-[2-[(4-chlorophenyl)methyl]-3-oxo-1,2,4-thiadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-12-5-1-10(2-6-12)9-21-16(23)20-15(24-21)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDWLYRQKUTOAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-(4-chlorobenzyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate](/img/structure/B609619.png)



![3-Furancarboxamide, 2-methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-](/img/structure/B609633.png)
